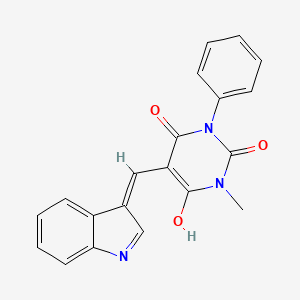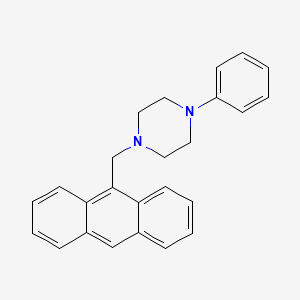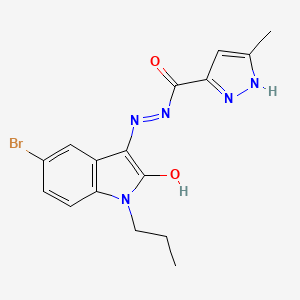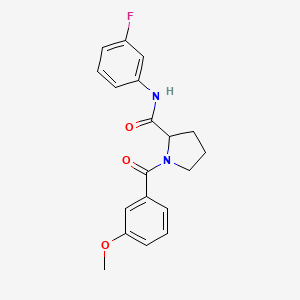![molecular formula C16H25N5O2 B5972385 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as BMS-986168, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is involved in the signaling pathway of various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). BMS-986168 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases, such as psoriasis and inflammatory bowel disease.
作用機序
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the signaling pathway of various cytokines and growth factors. JAKs phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine specifically targets TYK2 and inhibits its kinase activity, thereby blocking the downstream signaling pathway of cytokines that rely on TYK2 for their activity.
Biochemical and Physiological Effects
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce the production of various cytokines in vitro and in vivo, including IL-12, IL-23, and IFNs. These cytokines are involved in the pathogenesis of autoimmune diseases, and their inhibition by 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce disease severity in animal models. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been shown to inhibit the activation and proliferation of immune cells, such as T cells and dendritic cells, which are involved in the inflammatory response.
実験室実験の利点と制限
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for TYK2, as well as its minimal off-target effects. However, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine is a small molecule inhibitor and may have limitations in terms of its pharmacokinetic properties, such as its bioavailability and half-life. Additionally, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several potential future directions for the research and development of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine. One direction is to further investigate its efficacy in animal models of autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in humans. Additionally, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine could be tested in clinical trials to evaluate its safety and efficacy in patients with autoimmune diseases. Finally, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine could be combined with other inhibitors or immunomodulatory agents to enhance its therapeutic effects.
合成法
The synthesis of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine involves several steps, including the formation of the pyrimidine and morpholine rings, as well as the attachment of the piperazine and butyryl groups. The final product is obtained through a purification process using various chromatography techniques. The synthesis of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the molecule.
科学的研究の応用
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been the subject of numerous preclinical studies, including in vitro and in vivo experiments. These studies have shown that 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine is a potent and selective inhibitor of TYK2, with minimal off-target effects. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce the production of various cytokines, including IL-12, IL-23, and IFNs, in vitro and in vivo. In animal models of autoimmune diseases, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce disease severity and improve clinical outcomes.
特性
IUPAC Name |
1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-2-3-16(22)21-6-4-19(5-7-21)14-12-15(18-13-17-14)20-8-10-23-11-9-20/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPJUUYEKEJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)

![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)


![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)


![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)
